1-(Pyridazin-4-yl)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridazin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-pyridazinecarboxylic acid with 1,1’-carbonylbis-1H-imidazole in N,N-dimethylformamide at room temperature. The resulting intermediate is then treated with malonic acid monoethyl ester potassium salt and magnesium chloride in N,N-dimethylformamide at 60°C to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridazin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: 4-pyridazinecarboxylic acid.
Reduction: 1-(pyridazin-4-yl)ethanol.
Substitution: Various substituted pyridazine derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Pyridazin-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 1-(Pyridazin-4-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its intended application. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation .
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar structure but without the acetyl group.
Pyridazinone: A derivative with a keto group at position 3.
Pyrimidine and Pyrazine: Other diazines with nitrogen atoms at different positions in the ring.
Uniqueness: 1-(Pyridazin-4-yl)ethanone is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.
Properties
IUPAC Name |
1-pyridazin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-8-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFYWGOLMZIBQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560466 | |
Record name | 1-(Pyridazin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50901-46-7 | |
Record name | 1-(Pyridazin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridazin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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